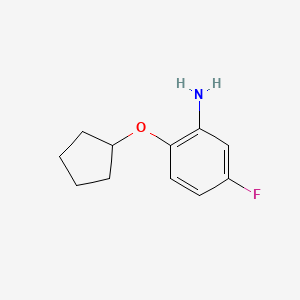

2-(Cyclopentyloxy)-5-fluoroaniline

Vue d'ensemble

Description

2-(Cyclopentyloxy)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopentyloxy group attached to the second carbon of the benzene ring and a fluorine atom attached to the fifth carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)-5-fluoroaniline typically involves the following steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Alkylation: The resulting 2-fluoro-5-nitroaniline is then subjected to alkylation with cyclopentanol in the presence of a suitable base like potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Inhibition of Bacterial DNA Ligases

Research indicates that 2-(Cyclopentyloxy)-5-fluoroaniline acts as a potent inhibitor of bacterial NAD-dependent DNA ligases, specifically targeting Haloferax volcanii cells expressing LigN. This property suggests its potential use in developing antibacterial agents aimed at combating resistant bacterial strains.

Antitumor Activity

Compounds similar to this compound have demonstrated antitumor effects by inhibiting enzymes such as cyclooxygenase-2 and phosphodiesterase 4B, which are involved in inflammatory processes. The presence of the fluorine atom may enhance binding affinity to biological targets, making it a candidate for further pharmaceutical exploration.

Material Science

Catalytic Applications

The compound has been identified as a catalyst in the production of cyclopentanone, where it is used in conjunction with specific ligands to facilitate the conversion of cyclopentene. Analytical results showed significant yields, with up to 96.2% conversion efficiency noted during experiments.

Case Study 1: Antibacterial Activity

- Objective : To evaluate the effectiveness of this compound against Haloferax volcanii.

- Methodology : Growth inhibition assays were conducted on cells expressing different ligases.

- Results : The compound effectively inhibited growth in cells expressing LigN but did not affect those expressing LigA, indicating selective inhibition.

Case Study 2: Catalysis in Organic Synthesis

- Objective : To assess the catalytic efficiency of this compound in the synthesis of cyclopentanone.

- Methodology : Various reaction conditions were tested, including different ligand combinations.

- Results : The compound achieved a yield of 76.3% for cyclopentanone production when using molecular oxygen as the oxidant, showcasing its utility in organic synthesis.

Mécanisme D'action

The mechanism of action of 2-(Cyclopentyloxy)-5-fluoroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparaison Avec Des Composés Similaires

- 2-(Cyclopentyloxy)-4-fluoroaniline

- 2-(Cyclopentyloxy)-3-fluoroaniline

- 2-(Cyclopentyloxy)-5-chloroaniline

Comparison: 2-(Cyclopentyloxy)-5-fluoroaniline is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Activité Biologique

2-(Cyclopentyloxy)-5-fluoroaniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular structure of this compound consists of a fluorinated aniline core with a cyclopentyloxy substituent. This configuration enhances its lipophilicity, which is crucial for biological activity as it facilitates cellular penetration.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom increases the compound's ability to bind effectively to these targets, potentially leading to inhibition or modulation of their activity. This mechanism is similar to other fluorinated compounds known for their enhanced biological properties.

Biological Activity

The compound has been investigated for several biological activities, including:

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Pesticide Science highlighted the degradation profiles of related compounds in soil, indicating that derivatives like this compound could exhibit prolonged antimicrobial effects due to their stability in environmental conditions .

- Pharmacological Evaluation : In a pharmacological study focusing on fluorinated compounds, this compound was evaluated alongside other derivatives for their ability to inhibit key enzymes involved in metabolic pathways. The results indicated promising inhibition rates, suggesting potential therapeutic applications .

- Mechanistic Insights : Research into the mechanism of action revealed that the compound’s interaction with protein targets could lead to significant alterations in cellular signaling pathways, further supporting its potential as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor binding |

| 4-Chloro-2-fluoroaniline | Antimicrobial | Membrane disruption |

| 3-Fluorophenyl derivatives | Anticancer | Targeting specific kinase pathways |

Propriétés

IUPAC Name |

2-cyclopentyloxy-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKOVMQYELTXOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.